Phosphonic acid, decyl phenyl ester

Description

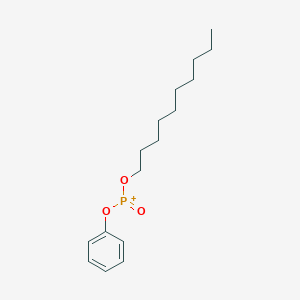

Structure

2D Structure

3D Structure

Properties

CAS No. |

15780-96-8 |

|---|---|

Molecular Formula |

C16H26O3P+ |

Molecular Weight |

297.35 g/mol |

IUPAC Name |

decoxy-oxo-phenoxyphosphanium |

InChI |

InChI=1S/C16H26O3P/c1-2-3-4-5-6-7-8-12-15-18-20(17)19-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3/q+1 |

InChI Key |

CUWQAYAUSITMNO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCO[P+](=O)OC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCCCO[P+](=O)OC1=CC=CC=C1 |

Other CAS No. |

15780-96-8 |

Synonyms |

Phosphonic acid decyl=phenyl ester |

Origin of Product |

United States |

Synthetic Methodologies for Phosphonic Acid Decyl Phenyl Ester and Analogues

Direct Esterification and Transesterification Strategies

Direct esterification and transesterification are common methods for synthesizing phosphonate (B1237965) esters. nih.gov These reactions involve the reaction of a phosphonic acid or its derivative with an alcohol. nih.gov

Alcoholysis of Phosphonic Acids and Their Derivatives

Alcoholysis, the cleavage of a chemical bond by reaction with an alcohol, is a fundamental process in the synthesis of phosphonate esters. This can involve the direct reaction of a phosphonic acid with an alcohol or the alcoholysis of phosphonic acid derivatives such as phosphonic dichlorides and phosphonochloridates. nih.gov While effective, methods involving halide-containing starting materials can generate corrosive and hazardous waste. nih.gov

Transesterification, another key alcoholysis method, provides an alternative route to phosphonate esters. acs.orgacs.org This process involves the exchange of an alkoxy group of an existing ester with the alcohol, and it is particularly useful for preparing mixed phosphonate esters. acs.orgacs.org For instance, alkylpinacol phosphonates can undergo ring-opening transesterification in the presence of acidulated methanol (B129727) to yield phosphonic acid monomethyl esters. acs.orgacs.org Microwave-assisted transesterification of dialkyl phosphites has also been developed, allowing for the synthesis of dialkyl phosphites with two different alkyl groups. nih.gov

Role of Activating Agents and Catalysts in Esterification

The esterification of phosphonic acids can be challenging and often requires the use of activating agents or catalysts to proceed efficiently. nih.govresearchgate.net Various reagents have been employed to facilitate this transformation, including:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) is a classic activating agent used in esterification reactions. nih.gov

Arsonic Acids: Phenylarsonic acid has been used as a catalyst for the direct monoesterification of dibasic phosphonic acids. nih.govtandfonline.com

Orthoesters: Triethyl orthoacetate has been identified as an effective reagent and solvent for the selective esterification of phosphonic acids. nih.govresearchgate.net

Ionic Liquids: Certain ionic liquids have been shown to promote the monoesterification of phosphonic acids. tandfonline.com

Other Reagents: Other methods include the use of chlorinated silica (B1680970) gel and the Garegg–Samuelsson conditions. nih.gov

The choice of activating agent or catalyst can significantly influence the reaction conditions and the selectivity of the esterification process.

Selective Mono- and Di-esterification Approaches

The esterification of phosphonic acids presents the challenge of controlling the degree of esterification, as both mono- and di-esters can be formed. nih.gov Selective synthesis of either mono- or di-esters is crucial for specific applications.

Mono-esterification: Selective mono-esterification can be achieved through several methods:

Direct partial esterification: This can be accomplished using specific catalysts like phenylarsonic acid or by carefully controlling reaction conditions. nih.govtandfonline.com

Partial hydrolysis of diesters: Monoesters can be obtained by the controlled hydrolysis of the corresponding diesters. nih.gov

Transesterification with silyl (B83357) halides: This method followed by selective cleavage with protic solvents can yield alkyl hydrogen phosphonates. nih.gov

Di-esterification: The synthesis of symmetrical dialkyl phosphonates is often more straightforward. However, for unsymmetrical diesters, a stepwise approach is typically required. This involves the initial formation of a monoester, followed by a second esterification step with a different alcohol. tandfonline.com

Temperature-Dependent Selectivity in Esterification Processes

Temperature plays a critical role in controlling the selectivity of phosphonic acid esterification. nih.govresearchgate.net Studies have shown that the reaction outcome can be shifted between mono- and di-ester formation by adjusting the reaction temperature. nih.govresearchgate.net

For example, in the esterification of butylphosphonic acid with triethyl orthoacetate, lower temperatures (e.g., 30 °C) favor the formation of the monoester. nih.gov As the temperature is increased, the selectivity shifts towards the diester, with higher temperatures (e.g., 90 °C) leading to the exclusive formation of the diester. nih.gov At 30 °C, the reaction is believed to proceed through a (1,1-diethoxyethyl) ester of the phosphonic acid intermediate to form the monoester. nih.govnih.gov At higher temperatures, a similar intermediate leads to the diester, potentially involving a detectable pyrophosphonate intermediate. nih.govnih.gov

Table 1: Temperature Influence on the Esterification of Butylphosphonic Acid with Triethyl Orthoacetate

| Entry | Temperature (°C) | Conversion (%) | Monoester Yield (%) | Diester Yield (%) |

| 1 | 30 | >99 | 93 | 5 |

| 2 | 40 | >99 | 85 | 14 |

| 3 | 50 | 100 | 65 | 35 |

| 4 | 60 | 100 | 40 | 60 |

| 5 | 70 | 100 | 15 | 85 |

| 6 | 80 | 100 | 5 | 95 |

| 7 | 90 | 100 | 1 | 99 |

| 8 | 100 | 100 | - | 98 (decomposition observed) |

Data sourced from a study on the selective esterification of phosphonic acids. researchgate.net

Phosphonylation Reactions and P-C Bond Formation

The formation of the phosphorus-carbon (P-C) bond is a cornerstone of phosphonate synthesis. Various phosphonylation reactions have been developed to create this stable linkage.

Michaelis-Arbuzov Reaction Pathways

The Michaelis-Arbuzov reaction is a widely used and well-established method for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. nih.govwikipedia.org Discovered by August Michaelis and further explored by Aleksandr Arbuzov, this reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgresearchgate.net

The classical mechanism initiates with the SN2 attack of the nucleophilic phosphorus atom of the phosphite on the electrophilic alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org A subsequent SN2 reaction, where the displaced halide anion attacks one of the alkoxy carbons of the phosphonium salt, leads to the formation of the phosphonate and a new alkyl halide. wikipedia.org

Table 2: Overview of Michaelis-Arbuzov Reaction

| Reactants | Product |

| Trivalent phosphorus ester (e.g., trialkyl phosphite) + Alkyl halide | Pentavalent phosphorus species (e.g., dialkyl phosphonate) + Alkyl halide |

This reaction is versatile and has been adapted for various substrates. nih.gov For instance, a palladium-catalyzed version of the Michaelis-Arbuzov reaction allows for the coupling of H-phosphonate diesters with aryl and vinyl halides. organic-chemistry.org The reaction generally proceeds with retention of configuration at the phosphorus center. organic-chemistry.org While traditionally a thermal reaction, microwave irradiation can significantly accelerate the process. organic-chemistry.org

The formation of the P-C bond is a critical step that can also be achieved through other methods like the Hirao reaction, which involves the palladium-catalyzed coupling of >P(O)H species with aryl or vinyl halides. researchgate.net The development of new synthetic strategies continues to expand the toolkit for creating diverse organophosphorus compounds. acs.org

Michaelis-Becker and Atherton-Todd Protocol Variations

The Michaelis-Becker and Atherton-Todd reactions are foundational methods for forming carbon-phosphorus (C-P) bonds. nih.gov The Michaelis-Becker reaction involves the deprotonation of a hydrophosphonate, such as a dialkyl phosphite, by a base, followed by a nucleophilic substitution on an alkyl halide. wikipedia.org For the synthesis of a decyl phenyl phosphonate, this could involve the reaction of a phenylphosphonate (B1237145) salt with a decyl halide.

Conventional Michaelis-Becker and the related Michaelis-Arbuzov reactions can be limited by drawbacks such as the need for high temperatures or the formation of product mixtures. frontiersin.orgeurekaselect.com To overcome these issues, variations have been developed. One such improvement is the use of phase-transfer catalysis (PTC), which can enhance the reaction between a dialkyl hydrogen phosphonate and an alkyl halide in a liquid-liquid system. researchgate.net A more recent and significant advancement is the development of a copper-catalyzed, enantioconvergent radical Michaelis-Becker-type reaction, which allows for the synthesis of α-chiral alkyl phosphorus compounds from racemic alkyl halides, a transformation not possible under the classical SN2 mechanism. sustech.edu.cn

The Atherton-Todd reaction provides an alternative route, typically for forming phosphoramidates or phosphate (B84403) esters. beilstein-journals.orgnih.gov The classical protocol involves the reaction of a dialkyl phosphite with a nucleophile, such as an alcohol or amine, in the presence of a base and a halogenating agent like carbon tetrachloride. beilstein-journals.orgnih.gov In the context of synthesizing phosphonic acid, decyl phenyl ester, this could entail the reaction of diphenyl phosphite with decyl alcohol. The mechanism of this reaction has been a subject of study, with dialkyl chlorophosphate identified as a key intermediate. nih.govresearchgate.netbas.bg

| Protocol | General Reactants | Key Features & Variations | Relevance to Decyl Phenyl Phosphonate |

|---|---|---|---|

| Michaelis-Becker | H-phosphonate + Base + Alkyl Halide | Classical SN2 mechanism. Variations include phase-transfer catalysis (PTC) for improved efficiency and radical-based copper catalysis for asymmetric synthesis. wikipedia.orgresearchgate.netsustech.edu.cn | Reaction of a phenylphosphonate salt with a decyl halide. |

| Atherton-Todd | Dialkyl Phosphite + Nucleophile (e.g., Alcohol) + Base + CCl4 | Forms P-O or P-N bonds via a phosphonochloridate intermediate. nih.govresearchgate.net | Reaction of a diaryl phosphite (e.g., diphenyl phosphite) with decyl alcohol. |

Cross-Coupling Reactions for Aryl and Alkyl Phosphonate Synthesis

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of C–P bonds, particularly for the synthesis of aryl phosphonates. rsc.org These methods offer milder conditions and greater functional group tolerance compared to classical approaches. The primary catalytic systems are based on palladium, nickel, and copper. purdue.eduorganic-chemistry.org

The Hirao reaction is a well-known palladium-catalyzed cross-coupling of aryl halides with H-phosphonates to form aryl phosphonates. rsc.org Numerous advancements have been made, including palladium-catalyzed couplings of aryl iodides with triaryl phosphites and copper-catalyzed additions of H-phosphonates to boronic acids. organic-chemistry.org Nickel-catalyzed systems have also been employed for the cross-coupling of aryl bromides with dialkyl phosphites. organic-chemistry.org These reactions are fundamental for creating the aryl-phosphorus bond found in this compound. The development of specialized ligands, such as dialkylbiarylphosphines, has significantly improved catalytic efficiency, expanding the scope to include less reactive aryl chlorides and various pseudo-halides under milder conditions. acs.orgyoutube.com

| Catalytic System | Coupling Partners | Reaction Type | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(PPh3)4) | Aryl/Vinyl Halide + H-Phosphonate | Hirao / Michaelis-Arbuzov type | rsc.orgorganic-chemistry.org |

| Copper (e.g., Cu2O) | Aryl Boronic Acid + H-Phosphonate | Chan-Lam type | organic-chemistry.org |

| Nickel | Aryl Bromide + Dialkyl Phosphite | Electrochemical Cross-Coupling | organic-chemistry.org |

| Palladium (e.g., Pd(OAc)2) | Triarylbismuth + P(O)-H compounds | Cross-Coupling | organic-chemistry.org |

Electrochemical and Photochemical Phosphonylation Methods

In the quest for more sustainable and efficient synthetic methods, electrochemical and photochemical approaches have emerged as powerful alternatives for C–P bond formation.

Electrochemical phosphonylation offers a green pathway by replacing chemical oxidants and reagents with electricity. researchgate.net These methods can proceed under mild, often metal-free and oxidant-free, conditions. researchgate.net Direct C–H phosphonylation of aromatic compounds has been achieved electrochemically. researchgate.netnih.gov Additionally, nickel-catalyzed electrochemical cross-coupling of aryl bromides with dialkyl phosphites provides an efficient route to aryl phosphonates at room temperature using simple carbon electrodes. organic-chemistry.org These techniques are advantageous as they often exhibit high selectivity and generate less waste. informahealthcare.com

Photochemical phosphonylation , driven by visible light, has revolutionized the synthesis of aryl phosphonates. purdue.edu Photoredox catalysis enables the use of mild reaction conditions to generate highly reactive aryl radical intermediates from aryl halides. purdue.eduacs.org These radicals then readily couple with phosphite esters. purdue.edu This approach demonstrates broad functional group tolerance and can achieve high yields. purdue.eduorganic-chemistry.org Advanced variations include the use of dichromatic photoredox catalysis in gel-based nanoreactors for highly efficient phosphorylation of heteroaromatics. acs.org Furthermore, specialized reagents like "BecaP" have been developed to act as versatile radical phosphonylating agents in photoredox-catalyzed reactions with a wide range of radical precursors. nih.gov

| Method | Energy Source | Key Features | Typical Substrates | Reference |

|---|---|---|---|---|

| Electrochemical | Electricity | Metal- and oxidant-free options, mild conditions, high atom economy. | Aryl Bromides, Secondary Amines, Thiophenes | organic-chemistry.orgresearchgate.netnih.gov |

| Photochemical | Visible Light | Photoredox catalysis, generates radical intermediates, mild conditions, broad functional group tolerance. | Aryl Halides, Carboxylic Acid Derivatives | purdue.eduacs.orgchemrxiv.org |

Novel and Green Synthetic Approaches for Phosphonate Esters

The principles of green chemistry are increasingly influencing the development of synthetic routes to phosphonate esters, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances.

Solvent-Free and Environmentally Benign Syntheses

A significant step towards greener chemistry is the elimination of volatile organic solvents. Several methodologies for phosphonate synthesis have been adapted to run under solvent-free conditions. For example, the microwave-assisted alkylation of phosphonic ester-acid derivatives can be performed efficiently without a solvent. nih.govresearchgate.net Another innovative approach is the hydrophosphonylation of aldehydes using "ecocatalysts," which are biosourced from metal-hyperaccumulating plants. mdpi.com These reactions proceed under solventless conditions, are promoted by the naturally derived mixed-metal oxide catalysts, and offer high conversions and easy product purification. mdpi.com The use of polyethylene (B3416737) glycol (PEG) as a benign and recyclable reaction medium, combined with a simple KI/K₂CO₃ catalytic system, also provides an environmentally friendly alternative to traditional solvents for synthesizing benzyl (B1604629) phosphonates at room temperature. frontiersin.org

Microwave-Assisted and Ultrasound-Promoted Techniques

The application of alternative energy sources like microwaves and ultrasound has been shown to dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times.

Microwave-assisted synthesis has been successfully applied to a variety of phosphonate-forming reactions. This includes the alkylation of phosphonic ester-acids nih.govresearchgate.net, multicomponent syntheses of heterocyclic phosphonates researchgate.net, and classical reactions like the Michaelis-Arbuzov, where microwave irradiation can lead to quantitative conversion in minutes instead of hours. organic-chemistry.org The McKenna synthesis of phosphonic acids has also been significantly accelerated using microwave heating. mdpi.com

Ultrasound-promoted techniques utilize the energy of acoustic cavitation to enhance chemical reactivity. researchgate.net This method has been employed for the catalyst-free synthesis of α-aminophosphonates, achieving high yields in under an hour. rsc.org The primary advantages of these techniques are energy efficiency and significantly reduced reaction times. nih.govresearchgate.net

| Technique | Reaction Example | Advantage over Conventional Heating | Reference |

|---|---|---|---|

| Microwave-Assisted | Alkylation of Phosphonic Ester-Acid | Reduced reaction time, solvent-free conditions possible. nih.govresearchgate.net | nih.govresearchgate.net |

| Microwave-Assisted | Michaelis-Arbuzov Reaction | Quantitative conversion in <10 minutes. organic-chemistry.org | organic-chemistry.org |

| Ultrasound-Promoted | Synthesis of α-aminophosphonates | Catalyst-free, high yields in < 1 hour. rsc.org | rsc.org |

Catalyst-Free and Green Catalytic Systems

Eliminating the need for, or replacing traditional catalysts with more environmentally benign alternatives, is a core goal of green chemistry. Several strategies have been developed for phosphonate synthesis that align with this principle.

Catalyst-free syntheses have been achieved under specific conditions. For example, cycloalkenyl phosphonates can be synthesized with good to excellent yields via a catalyst-free Diels–Alder cycloaddition between alkynyl phosphonates and 1,3-dienes. rsc.org Certain photochemical protocols can also proceed without a dedicated photocatalyst, using a simple carbonate anion to assist in the generation of aryl radicals from aryl halides for subsequent C-P bond formation. organic-chemistry.org Even the synthesis of triarylphosphates from alkylphenols can be conducted without a traditional phosphorylation catalyst by carefully controlling reaction temperatures. google.com

Green catalytic systems employ catalysts that are non-toxic, renewable, or can be easily recovered and reused. An elegant example is the use of biosourced "ecocatalysts" derived from zinc-hyperaccumulating plants for the hydrophosphonylation of aldehydes. mdpi.com Simple, inexpensive, and low-toxicity systems like KI in PEG-400 have proven effective for synthesizing benzyl phosphonates. frontiersin.org Furthermore, dimethyl sulfoxide (B87167) (DMSO) has been shown to act as a metal-free catalyst for the formation of P-O bonds under mild conditions. organic-chemistry.org Nanocatalysts, such as nano ZnO or nano CaO, have also been utilized as efficient and recyclable catalysts for synthesizing various phosphonates. rsc.org

Purification and Isolation Techniques for Organophosphonate Esters

The purification of organophosphonate esters often involves a combination of chromatographic and non-chromatographic techniques to remove unreacted starting materials, catalysts, and byproducts from the reaction mixture. The presence of a long alkyl chain (decyl) and an aromatic (phenyl) group in this compound, imparts specific solubility and polarity characteristics that guide the selection of appropriate purification methods.

Chromatographic Methods

Chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Silica gel column chromatography is the most widely used method for the purification of neutral organophosphonate esters. youtube.comrochester.edu The polarity of the ester, governed by the phosphate group and the aryl ring, and the non-polar nature of the long decyl chain, allow for effective separation from both more polar and less polar impurities.

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is the standard choice. For compounds that may be sensitive to the acidic nature of silica, deactivated silica gel (treated with a base like triethylamine) or alternative stationary phases such as alumina (B75360) can be employed. rochester.edubiotage.com

Mobile Phase (Eluent): A gradient of non-polar and polar solvents is typically used. The separation often begins with a non-polar solvent, such as hexane (B92381) or petroleum ether, to elute non-polar impurities. The polarity of the eluent is then gradually increased by adding a more polar solvent like ethyl acetate (B1210297), diethyl ether, or dichloromethane (B109758) to elute the desired phosphonate ester. nih.gov The final, more polar impurities are then washed off the column with a highly polar solvent.

Table 1: Typical Solvent Systems for Column Chromatography of Organophosphonate Esters

| Eluent System | Compound Type | Reference |

| Hexane / Ethyl Acetate | General Organophosphonate Esters | youtube.com |

| Petroleum Ether / Ethyl Acetate | Benzyl Phosphonates | nih.gov |

| Dichloromethane / Methanol | Polar Organophosphonate Esters | biotage.com |

Research Findings:

In the synthesis of benzyl phosphonates, which are structurally related to the target compound, purification is often achieved by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system. nih.gov For the purification of diethyl phenylphosphonate, a common precursor, distillation under reduced pressure is often followed by column chromatography if necessary. orgsyn.org The purification of mixed alkyl/aryl phosphonates has been shown to be achievable via standard silica gel chromatography. nih.gov

Thin-layer chromatography is an indispensable tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. youtube.com

Stationary Phase: TLC plates are typically coated with silica gel containing a fluorescent indicator (e.g., F254) to allow for the visualization of UV-active compounds.

Mobile Phase: The same solvent systems used for column chromatography, such as hexane/ethyl acetate, are generally applicable to TLC. The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound.

Visualization: Since many organophosphonates are not colored, various visualization techniques are employed:

UV Light: The phenyl group in this compound, allows for visualization under UV light (254 nm) as a dark spot on a fluorescent background.

Iodine Chamber: Exposing the TLC plate to iodine vapor can reveal spots for many organic compounds, including some phosphonates.

Staining Reagents: Specific stains for phosphorus-containing compounds can be used. A common stain is a ceric ammonium (B1175870) molybdate (B1676688) solution, which upon heating, reveals phosphorus-containing compounds as blue or dark spots. researchgate.net Other stains like potassium permanganate (B83412) can be used for general visualization of organic compounds.

Table 2: Common TLC Stains for Organophosphorus Compounds

| Staining Reagent | Compound Type Detected | Appearance | Reference |

| Ceric Ammonium Molybdate | Phosphoric acids and esters | Blue/dark spots | researchgate.net |

| Potassium Permanganate | General oxidizing compounds | Yellow spots on purple background | - |

| Iodine | General organic compounds | Brown spots | - |

| Cobalt(II) Chloride | Organic phosphate esters | Blue spots | researchgate.net |

For analytical and preparative-scale purification of high-purity organophosphonate esters, high-performance liquid chromatography is a powerful technique.

Normal-Phase HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is suitable for separating isomers and compounds with different polarity.

Reversed-Phase HPLC: This is the more common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water). This is particularly useful for separating homologous series of long-chain alkyl phosphonates. A gradient elution is often employed, starting with a higher percentage of water and gradually increasing the organic solvent content.

Research Findings:

The analysis of organophosphate esters in various matrices is frequently performed using reversed-phase HPLC coupled with mass spectrometry (UPLC-MS/MS). biotage.com For preparative HPLC, the choice of column and mobile phase is critical to achieve good resolution and recovery of the purified compound.

Non-Chromatographic Methods

Crystallization is a highly effective method for purifying solid compounds. For organophosphonate esters that are solids at room temperature, crystallization from a suitable solvent or solvent mixture can yield highly pure material. However, many long-chain alkyl phosphonate esters, including likely this compound, are oils or low-melting solids, making crystallization challenging.

In such cases, it may be possible to induce crystallization at low temperatures or by using a co-solvent system. For phosphonic acids with long alkyl chains, which are often sticky oils, conversion to a salt (e.g., sodium, triethylammonium, or dicyclohexylammonium (B1228976) salt) can facilitate crystallization. reddit.com While this is more relevant to the free acid, it highlights a strategy that could potentially be adapted for ester purification if acidic impurities are present.

For thermally stable, volatile organophosphonate esters, distillation under reduced pressure (vacuum distillation) can be an effective purification method, particularly for removing non-volatile impurities. The boiling point of dioctyl phenylphosphonate, a related compound, is reported as 207 °C at 4 mmHg, suggesting that vacuum distillation could be a viable option for this compound, provided it is thermally stable. sigmaaldrich.com

Liquid-liquid extraction is a fundamental work-up procedure used to separate the crude product from the reaction mixture. For example, after a synthesis in an organic solvent, the reaction mixture can be washed with water or a brine solution to remove water-soluble impurities. Acidic or basic washes can be used to remove corresponding basic or acidic impurities. For instance, a wash with a dilute aqueous solution of sodium bicarbonate can remove acidic byproducts. orgsyn.org

Isolation

Following purification, the final step is the isolation of the pure compound. This typically involves the removal of the solvent under reduced pressure using a rotary evaporator. To ensure the complete removal of residual solvents, the isolated product may be further dried under high vacuum.

Mechanistic Investigations of Chemical Transformations Involving Phosphonic Acid Decyl Phenyl Ester Derivatives

Elucidation of Reaction Pathways in Esterification and Transesterification

The synthesis of mixed phosphonate (B1237965) esters like the decyl phenyl ester can be achieved through direct esterification of phosphonic acid or via transesterification. These processes involve complex reaction pathways with distinct intermediates and are sensitive to reaction conditions.

The esterification of phosphonic acids is a stepwise process where the reaction course is significantly influenced by temperature. nih.govnih.gov Studies on the esterification of phosphonic acids with reagents like triethyl orthoacetate have revealed that at lower temperatures (e.g., 30 °C), monoesters are formed through an intermediate such as a 1,1-diethoxyethyl ester of the phosphonic acid. nih.govnih.gov

However, at elevated temperatures, the reaction proceeds to form diesters. Under these conditions, similar intermediates can lead to the formation of stable and detectable pyrophosphonates. nih.govnih.gov These pyrophosphonates are not merely byproducts but act as intermediates that are subsequently consumed to yield the final diester product. nih.govnih.gov The structure and progression of these intermediates, including pyrophosphonates, have been successfully monitored and assigned using ³¹P NMR spectroscopy. nih.govnih.gov Another significant class of intermediates in phosphonate synthesis are deoxynucleoside H-phosphonates, which are pivotal in the chemical synthesis of deoxyoligonucleotides. nih.gov

The Michaelis-Arbuzov reaction, a cornerstone of C-P bond formation, proceeds through a quasiphosphonium salt intermediate. researchgate.net This is formed by the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide. researchgate.net

The hydrolysis of phosphonate esters, the reverse of esterification, has also been studied kinetically. The HCl-catalyzed hydrolysis of dialkyl arylphosphonates, for instance, follows two consecutive steps characterized by pseudo-first-order rate constants. researchgate.net Activation parameters have been determined for the hydrolysis of related phosphate (B84403) esters, providing insight into the energy profile of the reaction. For example, the hydrolysis of bis(p-nitrophenyl) phosphate has a calculated enthalpy of activation (ΔH‡) of 24.8 kcal mol⁻¹ and an entropy of activation (ΔS‡) of -25.4 e.u. frontiersin.org

Table 1: Representative Kinetic Data for the Esterification of 1-Methoxy-2-Propanol (PM) and Acetic Acid (AA)

This table serves as an illustrative example of kinetic parameters determined for an esterification reaction, analogous to the formation of phosphonic acid esters.

| Temperature (K) | Initial Molar Ratio (PM:AA) | Catalyst Loading (wt%) | Apparent Activation Energy (kJ/mol) | Reference |

| 333 - 363 | 1:3 | 10 | 62.0 ± 0.2 | mdpi.com |

The rates of esterification and transesterification of phosphonic acids are governed by the steric and electronic properties of the substituents. In the case of phosphonic acid, decyl phenyl ester, the bulky decyl group presents a significant steric hindrance compared to smaller alkyl groups. Conversely, the phenyl group exerts a strong electronic influence.

During acid-catalyzed hydrolysis, a reaction mechanistically related to esterification, polar and steric effects have been observed to have a minimal influence compared to base-catalyzed hydrolysis. nih.gov However, the nature of the ester group can dictate the reaction pathway. For instance, in the acid-catalyzed hydrolysis of arylphosphonates, the reaction typically proceeds via an AAc2 mechanism, involving a nucleophilic attack on the phosphorus atom. nih.gov For esters with groups that can form stable carbocations, like isopropyl, an AAl1 mechanism (C-O bond cleavage) can be substantiated. researchgate.netnih.gov It is plausible that for the decyl phenyl ester, the phenyl group would react via the AAc2 pathway, while the decyl group, under forcing acidic conditions, might involve an AAl1 pathway.

The electronic stability of potential carbocation intermediates plays a key role. Isopropyl esters hydrolyze faster than ethyl esters, which is attributed to the greater stability of the secondary isopropyl carbocation through hyperconjugation. reddit.com Similarly, benzyl (B1604629) esters are rapidly hydrolyzed due to the resonance stabilization of the resulting benzyl carbocation. reddit.com

Nucleophilic Reactions of Phosphonic Acid Esters

Phosphonic acid esters are susceptible to nucleophilic attack, most notably hydrolysis, which involves the cleavage of the P-O-C linkage. The specific pathway of these reactions is dependent on the reaction conditions and the structure of the ester.

The hydrolysis of phosphonate esters like decyl phenyl phosphonate can be catalyzed by either acid or base and occurs in two consecutive steps to remove the decyl and phenyl groups. researchgate.netnih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, two primary mechanisms are prevalent nih.govnih.gov:

AAc2 (bimolecular, acyl cleavage): This pathway involves the protonation of the phosphoryl oxygen, followed by a nucleophilic attack of a water molecule on the phosphorus atom. This is a common mechanism for the hydrolysis of aryl esters, such as the phenyl group in the target molecule. nih.govnih.gov

AAl1 (unimolecular, alkyl cleavage): This mechanism involves the protonation of the ester oxygen, followed by the unimolecular cleavage of the C-O bond to form a carbocation. This pathway is favored for alkyl groups that can form stable carbocations, such as tert-butyl or, to a lesser extent, secondary alkyl groups like isopropyl. nih.govnih.gov The decyl group, being a primary alkyl group, would be less likely to react via a pure AAl1 mechanism unless under harsh conditions.

Base-Catalyzed Hydrolysis: In alkaline media, hydrolysis typically proceeds through a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom, leading to a pentacoordinate intermediate or transition state. libretexts.org The rate of base-catalyzed hydrolysis is significantly influenced by steric and electronic effects. nih.gov

The reactivity order for hydrolysis depends on the leaving group's stability. For aryl phosphate monoesters, dianions with good leaving groups react faster than their corresponding monoanions. frontiersin.org However, as the leaving group becomes poorer (higher pKa), the hydrolysis of the monoanion becomes faster due to intramolecular protonation of the leaving group. frontiersin.org

Table 2: General Reactivity Order for Hydrolysis of Phosphonate Esters Based on Ester Group

This table illustrates the influence of the ester group on hydrolysis rates under different conditions.

| Ester Group | Relative Rate in Acidic Hydrolysis | Relative Rate in Basic Hydrolysis | Predominant Mechanism (Acid) | Reference |

| Methyl | Slower | Faster | AAc2 | nih.gov |

| Isopropyl | Faster | Slower (1000x vs Methyl) | AAl1 / AAc2 | nih.gov |

| Phenyl | Generally fast | Fast | AAc2 | nih.govnih.gov |

| Benzyl | Very fast | Fast | AAl1 | nih.govreddit.com |

Beyond simple hydrolysis, phosphonic acid esters can participate in other nucleophilic reactions.

Intramolecular Catalysis: The reaction rate can be significantly accelerated by the presence of neighboring functional groups. For example, a nearby carboxyl group can act as an intramolecular electrophilic catalyst in the hydrolysis of a phosphonate ester. acs.org Similarly, in phosphomonoesters, the remaining hydroxyl group on the phosphorus can act as an intramolecular general acid, facilitating hydrolysis, which explains why phosphomonoesters hydrolyze more rapidly than diesters. youtube.com

Intermolecular Reactions: Phosphonic acid esters can react with external reagents. A notable example is the reaction with acid chlorides, which provides a very mild route to hydrolyze the ester. acs.org Transesterification is another important intermolecular process where a diaryl phosphonate reacts with an alcohol in the presence of a catalyst, such as an alkali metal salt of a weak acid, to exchange one of the aryl groups for an alkyl group, forming a mixed ester. google.com

Catalytic Activity and Mechanism of Phosphonate-Based Catalysts

Phosphonate esters, including derivatives like this compound, are not only products of chemical synthesis but can also be involved in or be the products of catalytic processes. Their phosphorus center and the attached organic groups allow for a variety of catalytic transformations. The P-O-C and P-C bonds can undergo cleavage or modification under specific catalytic conditions, and the phosphonate moiety itself can act as a ligand in metal-based catalysis. Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic routes. This section explores the catalytic activity involving phosphonate esters, focusing on acid-catalyzed transformations and the role of transition metals in their synthesis and modification.

Acid-Catalyzed Transformations

The hydrolysis of phosphonate esters to their corresponding phosphonic acids is a fundamental transformation often accomplished under acidic conditions. nih.govwikipedia.org This process involves the cleavage of one or both P-O-C ester bonds. Mineral acids such as hydrochloric acid (HCl) and hydrobromic acid (HBr) are frequently employed, typically requiring elevated temperatures and extended reaction times to drive the reaction to completion. nih.gov

Mechanistic studies have revealed several pathways for acid-catalyzed hydrolysis. The two major routes are the AAc2 mechanism, which involves a nucleophilic attack by water on the phosphorus atom leading to P-O bond cleavage, and the AAl1 mechanism, where the rate-determining step is the formation of a carbocation via C-O bond cleavage. nih.gov A less common pathway, the AAl2 mechanism, involves water in the C-O bond cleavage step. The dominant mechanism can be influenced by the structure of the phosphonate ester. For instance, the acid-catalyzed hydrolysis of methyl dialkylphosphinates was found to proceed via the AAl2 mechanism. nih.gov

The rate of hydrolysis is significantly affected by the acid concentration. Studies on methyl methyl-arylphosphinates and p-nitrophenyl diphenylphosphinate (B8688654) have shown that the reaction rate initially increases with acid concentration, reaches a maximum (e.g., at 6-7 M HClO₄ or 1.5 M HClO₄, respectively), and then decreases at higher concentrations. nih.gov This phenomenon is attributed to factors such as changes in water activity and the complete protonation of the substrate at very high acidities, which can inhibit the nucleophilic attack by water. nih.gov The nature of the alkyl and aryl groups also plays a role; in acid catalysis, an isopropyl derivative was found to hydrolyze faster than the corresponding methyl ester. nih.gov For substrates sensitive to harsh conditions, milder acids like trifluoroacetic acid can be used to achieve quantitative hydrolysis. nih.gov

| Phosphonate/Phosphinate Ester | Acid Catalyst | Conditions | Key Mechanistic Finding/Observation | Reference |

|---|---|---|---|---|

| Methyl dialkylphosphinates | Acid | - | Proceeds by the AAl2 mechanism (C-O bond cleavage). Polar and steric effects have minimal influence compared to base-catalyzed hydrolysis. | nih.gov |

| Methyl methyl-arylphosphinates | HClO₄ (1–9 M) | 67.2, 95.1, 107.6 °C | Optimal hydrolysis rate observed at 6–7 M acid concentration; the rate decreases at higher concentrations. | nih.gov |

| p-Nitrophenyl diphenylphosphinate | HClO₄ | Dioxane–water mixture | Maximum reaction rate occurs at 1.5 M HClO₄, with acidic inhibition observed in more concentrated solutions. | nih.gov |

| Dialkyl arylphosphonates | HCl (6 equivalents) | Reflux, 12 h | General method for preparing arylphosphonic acids. | nih.gov |

| β-Carboxamido-substituted phosphinic acid ester | Trifluoroacetic acid (TFA) | Aqueous medium | Provides a rapid and gentle method for quantitative hydrolysis to the phosphinic acid. | nih.gov |

Transition Metal Catalysis in Phosphonate Synthesis and Modification

Transition metal catalysis is a cornerstone of modern organophosphorus chemistry, providing powerful methods for the formation of the crucial C–P bond in phosphonates. nih.gov These methods are essential for synthesizing a vast array of phosphonate derivatives, including mixed esters like this compound.

The Hirao cross-coupling reaction is a prominent palladium-catalyzed method for synthesizing arylphosphonates. wikipedia.org It typically involves the reaction of a dialkyl phosphite with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction and its variants have been extensively developed to be compatible with a wide range of functional groups. Catalytic systems often employ a palladium source, such as Pd(OAc)₂, and various ligands to achieve high efficiency. organic-chemistry.orgacs.org For example, aryl nonaflates, which can be prepared from phenols, have been shown to be effective substrates for palladium-catalyzed C–P bond formation when the reaction is accelerated by the addition of sodium iodide. acs.org

Besides palladium, other transition metals like copper and nickel are also effective catalysts for C–P bond formation. Copper(I) oxide (Cu₂O) has been used to catalyze the coupling of dialkyl H-phosphonates with boronic acids to yield aryl phosphonates. organic-chemistry.org Inexpensive copper iodide (CuI) catalyzes the reaction between diazophosphonates and terminal alkynes to form allenylphosphonates under mild conditions. organic-chemistry.org Nickel-catalyzed electrochemical cross-coupling of aryl bromides with dialkyl phosphites represents another efficient route. organic-chemistry.org These catalytic methods circumvent the often harsh conditions of traditional methods like the Michaelis-Arbuzov reaction and offer pathways to structurally diverse phosphonates with high functional group tolerance. organic-chemistry.org

| Reaction Type | Phosphorus Source | Coupling Partner | Catalytic System | Product Type | Reference |

|---|---|---|---|---|---|

| Hirao-type Coupling | H-Phosphonate diesters | Benzyl halides | Pd(OAc)₂ / Xantphos | Benzylphosphonate diesters | organic-chemistry.org |

| Hydrophosphorylation | P(O)-H compounds | Alkynes | Palladium catalyst | Markovnikov adducts (vinylphosphonates) | organic-chemistry.org |

| Cross-Coupling | Dialkyl phosphites | Aryl bromides | Nickel catalyst (electrochemical) | Aryl phosphonates | organic-chemistry.org |

| Cross-Coupling | Dialkyl H-phosphonates | Boronic acids | Cu₂O / 1,10-phenanthroline | Aryl phosphonates | organic-chemistry.org |

| Cross-Coupling | P(O)H compounds | Aryl nonaflates | Pd(OAc)₂ / NaI | Aryl phosphonates/phosphinates | acs.org |

| Cross-Coupling | P(O)-H compounds | Triarylbismuths | Pd catalyst | Arylphosphonates/phosphinates | organic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization of Phosphonic Acid Decyl Phenyl Ester Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of phosphonic acid, decyl phenyl ester. The synergistic use of ¹H, ¹³C, and ³¹P NMR provides a complete picture of the molecular framework.

Proton (¹H) NMR spectroscopy allows for the identification and mapping of all hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the decyl chain. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. chemistrysteps.comlibretexts.org The protons of the decyl chain exhibit characteristic chemical shifts, with the methylene (B1212753) group attached to the ester oxygen (O-CH₂) appearing at a lower field (around δ 4.0 ppm) compared to the other methylene groups (δ 1.2-1.6 ppm) and the terminal methyl group (around δ 0.8-0.9 ppm). libretexts.orgoregonstate.edu

Carbon-13 (¹³C) NMR spectroscopy, often acquired with proton decoupling, provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the aromatic carbons of the phenyl ring resonate in the range of δ 120-150 ppm, with the carbon directly attached to the phosphorus atom showing a characteristic coupling (J-P). The carbons of the decyl chain appear in the upfield region, with the O-CH₂ carbon at approximately δ 60-70 ppm and the remaining aliphatic carbons between δ 14-32 ppm. blogspot.com

Phosphorus-31 (³¹P) NMR is particularly powerful for the analysis of organophosphorus compounds, offering a wide chemical shift range and high sensitivity to the electronic environment of the phosphorus atom. huji.ac.il For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, typically in the range of δ 15 to 30 ppm, which is characteristic for phosphonates. spectrabase.comahajournals.org The precise chemical shift is sensitive to the nature of the ester groups and can be used to confirm the formation of the desired product and to detect any phosphorus-containing impurities. osti.gov

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.0 - 8.0 |

| ¹H | O-CH₂ (Decyl) | ~4.0 |

| ¹H | -(CH₂)₈- (Decyl) | 1.2 - 1.6 |

| ¹H | -CH₃ (Decyl) | 0.8 - 0.9 |

| ¹³C | Aromatic (C₆H₅) | 120 - 150 |

| ¹³C | O-CH₂ (Decyl) | 60 - 70 |

| ¹³C | Aliphatic (Decyl) | 14 - 32 |

| ³¹P | P=O | 15 - 30 |

NMR spectroscopy is a powerful technique for monitoring the progress of the esterification reaction to form this compound. By taking time-course ³¹P NMR spectra, the consumption of the starting phosphonic acid and the formation of the mono- and diester products can be quantitatively followed. nih.gov This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, NMR can be employed to study the reaction mechanism. For instance, the detection of transient intermediates can provide crucial insights into the reaction pathway. nih.gov In the synthesis of mixed phosphonate (B1237965) esters, ³¹P NMR can distinguish between different ester products and potential side products like pyrophosphonates, aiding in the elucidation of the reaction mechanism. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of this compound based on the vibrational modes of its functional groups.

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show strong absorption bands characteristic of the P=O, P-O-C, C-O-C, aromatic C-H, and aliphatic C-H bonds. The P=O stretching vibration is a prominent feature, typically appearing as a strong band in the region of 1250-1290 cm⁻¹. rsc.org The P-O-C stretching vibrations are usually observed in the 1000-1100 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the decyl group appear just below 3000 cm⁻¹. rsc.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Stretching | Aromatic C-H | >3000 |

| Stretching | Aliphatic C-H | 2850 - 2960 |

| Stretching | P=O | 1250 - 1290 |

| Stretching | P-O-C | 1000 - 1100 |

| Stretching | C-O-C | 1150 - 1250 |

Raman spectroscopy is a complementary technique to FTIR that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. surfacesciencewestern.com The Raman spectrum of this compound would be expected to show a strong band for the symmetric stretching of the benzene ring around 1000 cm⁻¹ and other characteristic bands for the phosphonate group. nih.gov

For surface analysis, techniques like Waveguide Enhanced Raman Spectroscopy (WERS) and Surface-Enhanced Raman Spectroscopy (SERS) can be employed. These methods provide enhanced sensitivity for studying thin films or adsorbed layers of this compound on various substrates. For instance, SERS can be used to investigate the orientation and interaction of the molecule with a metal surface, which is crucial for applications in corrosion inhibition and surface modification.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Binding Energy Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. eag.comipfdd.de This makes it an ideal tool for studying thin films or surface modifications involving this compound.

An XPS survey scan would reveal the presence of phosphorus, oxygen, and carbon. High-resolution spectra of the P 2p, O 1s, and C 1s regions would provide detailed information about their chemical environments. The binding energy of the P 2p peak, typically around 133-134 eV, is characteristic of a phosphonate group and can be used to distinguish it from other phosphorus species. researchgate.net The O 1s spectrum can be deconvoluted to identify the different types of oxygen atoms, such as the phosphoryl oxygen (P=O) and the ester oxygens (P-O-C). The C 1s spectrum can similarly be resolved to differentiate between the aromatic carbons of the phenyl group, the aliphatic carbons of the decyl chain, and the carbon of the ester linkage.

Table 3: Expected XPS Binding Energies for this compound

| Element | Orbital | Expected Binding Energy (eV) | Chemical State |

|---|---|---|---|

| P | 2p | 133 - 134 | Phosphonate (R-PO₃-R') |

| O | 1s | ~531.5 | P=O |

| O | 1s | ~533.0 | P-O-C |

| C | 1s | ~284.8 | C-C, C-H (Aromatic/Aliphatic) |

| C | 1s | ~286.5 | C-O |

Electrochemical Techniques in Interfacial and Corrosion Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the formation and integrity of protective layers at the metal-electrolyte interface. For systems involving this compound, EIS provides critical insights into the adsorption mechanism and the barrier properties of the resulting self-assembled monolayer (SAM), which is crucial for corrosion protection. The technique applies a small amplitude AC voltage or current signal over a wide range of frequencies to the electrochemical cell and measures the impedance response.

When this compound is introduced into a corrosive environment, the phosphonic acid headgroup adsorbs onto the metal or metal oxide surface, forming an organized layer with the decyl and phenyl tails oriented away from the surface. This layer acts as a physical barrier, impeding the transport of corrosive species like water, oxygen, and ions to the metal surface. The quality of this protective film can be quantified by analyzing the EIS data, typically by fitting it to an equivalent electrical circuit (EEC) model.

A common EEC for a coated metal substrate includes the solution resistance (Rs), the coating capacitance (Ccoat) representing the dielectric property of the phosphonate layer, and the pore resistance (Rpo) which signifies the resistance of ion-conducting paths within the layer. At the metal-substrate interface beneath the coating, a double-layer capacitance (Cdl) and a charge transfer resistance (Rct) are used to model the electrochemical reactions of the corrosion process.

Table 1: Representative EIS Data for a Metal Substrate in a Corrosive Medium With and Without a Phosphonate Inhibitor.

| System | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF·cm⁻²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Bare Metal in 3.5% NaCl | 1.5 x 10³ | 350 | - |

| Metal with Phosphonate Layer in 3.5% NaCl | 2.8 x 10⁵ | 25 | 99.4 |

This table contains illustrative data based on typical results from corrosion inhibition studies using phosphonates.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic molecules like this compound. It provides precise information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. Techniques such as electrospray ionization (ESI-MS) and gas chromatography-mass spectrometry (GC-MS), often coupled with derivatization methods, are commonly employed for the analysis of phosphonates. nih.govnih.govresearchgate.net

The molecular weight of this compound (C₁₆H₂₇O₃P) is 314.36 g/mol . In positive-ion ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ at m/z 315.17 or as a sodiated adduct [M+Na]⁺ at m/z 337.15.

Tandem mass spectrometry (MS/MS) experiments, where specific ions are selected and fragmented, are used to probe the molecular structure. The fragmentation of aromatic phosphonate esters is influenced by the stability of the resulting fragments. For this compound, the fragmentation process would likely involve characteristic bond cleavages:

Cleavage of the P-O(ester) bond: Loss of the decoxy group (-OC₁₀H₂₁) or the decene molecule (C₁₀H₂₀) via a rearrangement is a common pathway.

Cleavage of the C-O(ester) bond: Fission of the bond between the ester oxygen and the decyl chain can occur, leading to the formation of a stable phenylphosphonate (B1237145) fragment. mdpi.com

Cleavage involving the P-C(phenyl) bond: The bond between the phosphorus atom and the phenyl ring can also cleave, although it is generally more stable.

Rearrangement Reactions: Novel rearrangement reactions, such as the migration of a phosphoryl oxygen atom, have been observed in the fragmentation of certain phosphonate esters under ESI-MS/MS conditions. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound.

| Parameter | Value / Description |

|---|---|

| Chemical Formula | C₁₆H₂₇O₃P |

| Molecular Weight | 314.36 g/mol |

| Expected [M+H]⁺ Ion (m/z) | 315.17 |

| Expected [M+Na]⁺ Ion (m/z) | 337.15 |

| Potential Key Fragments (m/z) | Loss of decene (-140.15): ~175.02 Phenylphosphonic acid ion [C₆H₅P(O)(OH)₂ + H]⁺: 159.02 |

Other Advanced Analytical Methods in Phosphonate Research

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used for real-time, label-free monitoring of molecular interactions at surfaces. nih.gov It is particularly well-suited for studying the adsorption kinetics of self-assembling molecules like this compound onto various substrates, such as metals and metal oxides. semanticscholar.orgcapes.gov.br The method measures changes in the refractive index at the surface of a sensor chip (typically gold or silver) as molecules adsorb or desorb, which is directly proportional to the mass change on the surface.

In a typical SPR experiment to study phosphonate adsorption, a metal oxide layer (e.g., Al₂O₃, TiO₂) is first deposited onto the SPR sensor chip. capes.gov.br A solution of this compound is then flowed over the surface, and the SPR signal is monitored over time. This allows for the determination of key kinetic parameters:

Association rate constant (kₐ): Describes the rate at which the phosphonate molecules bind to the surface.

Dissociation rate constant (kₑ): Describes the rate at which the molecules detach from the surface.

Equilibrium dissociation constant (Kₑ = kₑ/kₐ): Indicates the affinity of the phosphonate for the surface. A lower Kₑ value signifies a stronger, more stable bond.

Studies on analogous long-chain alkylphosphonic acids (e.g., octyl- and tetradecylphosphonic acid) using multiparameter SPR (MP-SPR) have shown that these molecules form monolayer-like coverages on surfaces like gold. semanticscholar.org The data reveals similar adsorption kinetics for different chain lengths, with the final layer thickness correlating directly with the length of the hydrocarbon chain. semanticscholar.org Such studies confirm the formation of a densely packed, organized monolayer, which is essential for creating an effective barrier against corrosion.

Table 3: Representative SPR Adsorption Data for Alkylphosphonic Acids on a Gold Surface.

| Compound | Adsorbed Layer Thickness (nm) | Adsorption Mode |

|---|---|---|

| Octylphosphonic Acid | ~1.2 | Monolayer-like coverage |

| Tetradecylphosphonic Acid | ~1.8 | Monolayer-like coverage |

Data adapted from studies on similar long-chain alkylphosphonic acids. semanticscholar.org

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a highly sensitive analytical technique used for determining the elemental composition of a wide variety of samples, particularly for the quantification of trace metals in aqueous solutions. pcdn.cospectroscopyonline.com In the context of corrosion research, ICP-OES is an invaluable tool for evaluating the effectiveness of inhibitors like this compound by precisely measuring the extent of metal dissolution. researchgate.net

The principle of the method involves introducing a liquid sample into a high-temperature argon plasma (~6,000–10,000 K), which desolvates, atomizes, and excites the atoms of the elements present. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

To assess the performance of this compound as a corrosion inhibitor, metal coupons (e.g., steel, copper, or aluminum) are immersed in a corrosive solution (e.g., acidic or saline water) both with and without the phosphonate inhibitor. After a specified exposure time, aliquots of the solutions are collected and analyzed by ICP-OES. A lower concentration of dissolved metal ions (e.g., Fe²⁺, Cu²⁺, Al³⁺) in the solution containing the inhibitor, compared to the blank solution, provides a direct and quantitative measure of the inhibitor's efficiency in preventing metal dissolution and corrosion. This method is crucial for validating the protective action of the phosphonate layer under specific environmental conditions.

Table 4: Illustrative ICP-OES Results for Metal Dissolution in a Corrosive Medium.

| System | Dissolved Iron Concentration (mg/L) after 24h | Inhibition Efficiency (%) |

|---|---|---|

| Carbon Steel in 1M HCl | 850 | - |

| Carbon Steel in 1M HCl + Phosphonate Inhibitor | 15 | 98.2 |

This table provides hypothetical data to illustrate the application of ICP-OES in corrosion inhibition studies.

Theoretical and Computational Chemistry Studies on Phosphonic Acid Decyl Phenyl Ester Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve quantum mechanical equations to determine electron distribution and energy levels, which are crucial for predicting chemical reactivity. gatech.edu

Density Functional Theory (DFT) has become a vital tool in computational chemistry for studying the electronic structures of molecules, including organophosphorus esters. longdom.org DFT methods are used to calculate key molecular-level descriptors such as molecular orbital energies (e.g., HOMO and LUMO), atomic charge distributions, and local electron densities. nih.gov These descriptors are instrumental in identifying reactive sites within the phosphonic acid, decyl phenyl ester molecule and analyzing the stability of potential transition states in its reactions. nih.gov

The accuracy of DFT calculations depends significantly on the choice of functionals and basis sets. nih.gov For phosphonate (B1237965) systems, DFT can elucidate structure-activity relationships by providing insights into the molecule's electronic properties. ijcce.ac.ir For instance, the analysis of the Molecular Electrostatic Potential (MEP) can identify the electron-rich and electron-poor regions of the decyl phenyl phosphonate molecule, predicting sites susceptible to nucleophilic or electrophilic attack. ijcce.ac.ir

Global reactivity descriptors derived from DFT calculations provide a quantitative measure of the molecule's stability and reactivity. ijcce.ac.ir These parameters are critical for predicting how this compound will interact with other chemical species.

Table 1: Conceptual DFT Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance for this compound |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A = -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Electronegativity (χ) | χ = (I+A)/2 | Measures the ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (I-A)/2 | Measures resistance to change in electron distribution; related to stability. |

Data compiled from principles described in referenced sources. ijcce.ac.ir

DFT has been successfully applied to study related phosphonate compounds, providing a framework for predicting the electronic behavior and reactivity of the decyl phenyl ester variant. ijcce.ac.irnsf.gov

Ab initio molecular orbital theory is a class of quantum chemistry methods that derive results directly from theoretical principles without the inclusion of experimental data. wiley.com This approach is particularly powerful for predicting the mechanisms of chemical reactions by calculating the potential energy surface and identifying transition state structures. longdom.org

For phosphonate esters, ab initio methods can be employed to model transformative reactions such as hydrolysis or esterification. mdpi.comnih.gov The hydrolysis of the P-O-C ester bond is a fundamental reaction for phosphonates. mdpi.com Ab initio calculations can map the energetic pathway of a water molecule or hydroxide (B78521) ion attacking the phosphorus center, leading to the cleavage of either the decyl or phenyl ester group. By calculating the activation barriers for different potential pathways, the most likely reaction mechanism can be predicted. These calculations would consider the formation of pentacoordinate phosphorus intermediates or transition states, which are characteristic of nucleophilic substitution at the phosphorus center. researchgate.net

Similarly, the theory can be applied to predict the outcomes of reactions like the Michaelis-Arbuzov reaction, a common method for forming C-P bonds, or dealkylation processes used to convert phosphonate esters into phosphonic acids. mdpi.comresearchgate.net

Molecular Dynamics Simulations of Interfacial Phenomena

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes such as adsorption and solvation. These simulations are essential for understanding how this compound behaves at interfaces and in solution.

The phosphonic acid functional group is an effective anchor for tethering organic molecules to various oxide surfaces. uba.ar MD simulations can model the adsorption of this compound onto substrates like silica (B1680970), titania, or indium tin oxide. uba.arrsc.org These simulations reveal the preferred binding configurations and the stability of the resulting self-assembled monolayer (SAM).

Studies on analogous molecules like phenylphosphonic acid (PPA) show that binding to a surface such as TiO2 can occur through different configurations, such as monodentate (one P-O-surface bond) or bidentate (two P-O-surface bonds) modes. uba.ar The specific binding mode can be influenced by factors like temperature and surface hydroxylation. uba.ar For this compound, the long decyl chain and the bulky phenyl group would significantly influence the packing density, molecular order, and orientation within the self-assembled film. nih.gov MD simulations can predict the tilt angles of the phenyl and decyl groups with respect to the surface, which is critical for applications in molecular electronics and sensor technology. nih.gov

Table 2: Potential Adsorption Characteristics of Phosphonic Acid Ester on an Oxide Surface

| Property | Description | Influencing Factors |

|---|---|---|

| Binding Mode | The way the phosphonate headgroup attaches to the surface (e.g., monodentate, bidentate, tridentate). nsf.govuba.ar | Surface type, temperature, surface preparation. uba.arrsc.org |

| Monolayer Stability | The thermal and chemical resistance of the adsorbed molecular layer. Phosphonate anchors generally form highly stable films. uba.ar | Strength of the P-O-surface bond. |

| Molecular Order | The degree of alignment and packing of the decyl and phenyl groups in the self-assembled monolayer. nih.gov | Intermolecular van der Waals interactions, chain length, headgroup size. |

| Surface Coverage | The density of molecules adsorbed on the substrate surface. | Immersion time, solution concentration, temperature. rsc.org |

Table constructed based on findings for analogous phosphonic acid systems. nsf.govuba.arrsc.orgnih.gov

The solvent environment can dramatically alter the reactivity and behavior of phosphonate esters. nih.gov MD simulations are used to study solvation effects by explicitly modeling the interactions between the solute (this compound) and the surrounding solvent molecules. These simulations can reveal the structure of the solvation shell and quantify intermolecular interactions like hydrogen bonding and dipole-dipole forces.

The transfer of a phosphoryl group, a key reaction type for phosphonates, is highly sensitive to the solvent. frontiersin.org For example, reactions like hydrolysis are significantly faster in less polar aprotic solvents compared to water. nih.gov This rate enhancement is often attributed to the desolvation of the phosphoryl group in the ground state, which weakens the P-O bond and stabilizes the transition state. nih.gov MD simulations can visualize and quantify this desolvation process, providing a mechanistic explanation for the observed solvent effects.

Table 3: Influence of Solvent Type on Phosphonate Ester Reactivity

| Solvent Type | Example(s) | General Effect on Nucleophilic Substitution at Phosphorus |

|---|---|---|

| Polar Protic | Water, Tert-butyl alcohol | Generally slower reaction rates due to strong solvation of the ground state phosphoryl group via hydrogen bonding. nih.gov |

| Dipolar Aprotic | Acetonitrile, Hexamethylphosphoramide (HMPA) | Can lead to dramatic rate accelerations due to reduced ground state solvation and stabilization of the transition state. nih.gov |

| Non-polar Aprotic | Cyclohexane, Acetone | Can result in very large rate increases compared to water by minimizing solvation of the reacting species. nih.gov |

Data based on general observations for phosphate (B84403) and phosphinate esters. nih.gov

Thermodynamic and Kinetic Modeling of Phosphonate Transformations

Computational modeling provides quantitative predictions of the thermodynamic feasibility and kinetic rates of chemical reactions involving phosphonates. nih.gov By calculating the energies of reactants, products, and transition states, key parameters governing a reaction's progress can be determined.

For this compound, such modeling can be applied to important transformations like hydrolysis or transesterification. mdpi.com Thermodynamic modeling involves calculating the change in Gibbs free energy (ΔG) for a reaction to determine its spontaneity. A negative ΔG indicates a thermodynamically favorable process. Kinetic modeling focuses on calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

For example, modeling the hydrolysis of the ester would involve calculating the free energies of the starting ester and water, the phosphonic acid and alcohol/phenol (B47542) products, and the associated transition state. mdpi.com These calculations can predict whether the cleavage of the decyl-oxygen bond or the phenyl-oxygen bond is more favorable under specific conditions (e.g., acidic or basic catalysis). mdpi.com Such studies are crucial for understanding the stability of the compound and for designing controlled synthesis or degradation pathways. nih.govresearchgate.net

Table 4: Key Parameters from Thermodynamic and Kinetic Modeling of a Phosphonate Reaction

| Parameter | Symbol | Information Provided |

|---|---|---|

| Enthalpy of Reaction | ΔH | The heat absorbed or released during the reaction. |

| Entropy of Reaction | ΔS | The change in disorder of the system during the reaction. |

| Gibbs Free Energy of Reaction | ΔG | Determines the spontaneity of the reaction at constant temperature and pressure. |

| Activation Energy | Ea | The minimum energy required to initiate the reaction; determines the reaction rate. |

| Rate Constant | k | A proportionality constant in the rate law that relates reactant concentrations to the reaction rate. |

Structure-Activity Relationship Investigations through Computational Approaches

The exploration of the structure-activity relationships (SAR) of phosphonic acid esters, including decyl phenyl ester, has been significantly advanced through the application of theoretical and computational chemistry. These in silico methods provide a rational framework for understanding how molecular structure influences biological activity, thereby guiding the design of new compounds with desired properties. Computational approaches in this context primarily revolve around Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) calculations.

While specific, in-depth computational studies exclusively targeting this compound are not extensively documented in publicly accessible literature, the principles and methodologies can be understood from studies on structurally related aryl and alkyl phosphonates. These investigations highlight the key molecular features that govern the activity of this class of compounds.

Computational studies on analogous phosphonates have revealed that their biological behavior is often influenced by a combination of electronic, steric, and hydrophobic factors. nih.gov For instance, in QSAR studies of various phosphonate derivatives, parameters such as electronic chemical potential (χ), dipole moment (μ), and the number of hydrogen bond acceptors (nHAcc) have been shown to correlate with their inhibitory activities. nih.gov The topology and polarity of the molecules are also critical determinants of their interaction with biological targets. nih.govnih.gov

A central aspect of SAR is understanding the spatial arrangement of atoms and functional groups. For aryl phosphonates, the nature and position of substituents on the phenyl ring, as well as the length and branching of the alkyl chain, are critical. For decyl phenyl phosphonate, the decyl group introduces a significant hydrophobic character, which can be crucial for its interaction with non-polar pockets in biological targets. Molecular field analysis (MFA) is a powerful QSAR technique used to investigate these relationships by correlating the 3D steric and electrostatic fields of molecules with their biological activity. illinois.edunih.gov Successful MFA models have been developed for aryl-X bisphosphonates, demonstrating the importance of molecular shape and electrostatic potential in determining their efficacy as bone resorption agents. illinois.edunih.govacs.org

The following table illustrates typical molecular descriptors that would be calculated and analyzed in a computational SAR study of this compound and its analogs.

Table 1: Key Molecular Descriptors in Computational SAR Studies of Alkyl Phenyl Phosphonates

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

| Electronic | Mulliken Atomic Charges | Indicates reactive sites and potential for electrostatic interactions. researchgate.net |

| Dipole Moment | Influences solubility and overall polarity, affecting transport and binding. nih.gov | |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. | |

| Steric/Topological | Molecular Weight | Affects diffusion and fitting into binding sites. |

| Molecular Volume/Surface Area | Describes the size and shape, which are critical for receptor binding. | |

| Principal Moments of Inertia | Provides information on the three-dimensional shape and mass distribution. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the hydrophobicity, which is crucial for membrane permeability and interaction with hydrophobic pockets. |

Molecular docking simulations are another cornerstone of computational SAR. These studies predict the preferred orientation and binding affinity of a ligand to a biological target, such as an enzyme. For phosphonates, which can act as mimics of phosphates or transition states, docking studies can elucidate the specific interactions within the active site. nih.gov For example, a docking simulation of a phosphonate inhibitor would reveal hydrogen bonds, hydrophobic interactions, and coordination with metal ions that stabilize the ligand-protein complex. In the case of decyl phenyl phosphonate, the phenyl group could engage in π-π stacking interactions, while the long decyl chain could occupy a hydrophobic channel in the binding site. nih.gov

The insights gained from these computational approaches are instrumental in the rational design of novel phosphonate derivatives. By understanding the key structural features that enhance or diminish activity, chemists can synthesize new compounds with optimized properties. For example, if a QSAR model indicates that higher hydrophobicity in the alkyl chain is beneficial, longer or more branched alkyl groups could be explored. Conversely, if steric hindrance is a limiting factor, smaller substituents might be investigated.

The following table summarizes the types of interactions that are typically analyzed in docking studies of phosphonate esters.

Table 2: Typical Intermolecular Interactions Analyzed in Docking Studies

| Interaction Type | Description | Relevance to Phosphonate Esters |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor. nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The decyl and phenyl groups can interact favorably with nonpolar residues in a binding pocket. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity and specificity. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |

| Cation-π Interactions | A noncovalent molecular interaction between a cation and the face of an electron-rich π system. | The phenyl ring can interact with positively charged residues like lysine (B10760008) or arginine. |

Advanced Materials and Catalytic Applications of Phosphonic Acid Esters

Surface Functionalization and Coating Technologies

The ability of phosphonic acids to form strong, ordered layers on a variety of metal and metal oxide surfaces makes them prime candidates for advanced surface functionalization and the development of protective coatings. The ester form, decyl phenyl phosphonate (B1237965), would likely serve as a precursor, undergoing hydrolysis to the active phosphonic acid for these applications.

Self-Assembled Monolayers (SAMs) on Metal and Metal Oxide Surfaces

Phosphonic acids are known to spontaneously form dense, highly ordered self-assembled monolayers (SAMs) on the native oxide layers of metals such as aluminum, titanium, and zinc. This process involves the formation of strong covalent or iono-covalent bonds between the phosphonate head group (-PO(OH)₂) and the metal oxide surface.

Research on Decylphosphonic acid (DPA) , the analogue to the subject compound without the phenyl group, confirms its ability to form robust SAMs on aluminum surfaces. nih.govresearchgate.net These monolayers are characterized by their significant hydrophobicity, which is primarily attributed to the outwardly oriented, nonpolar decyl chains. Studies comparing DPA with other alkylphosphonic acids, such as octadecylphosphonic acid (ODPA), show that the length of the alkyl chain influences the packing and final properties of the monolayer. nih.govnih.gov The presence of the decyl chain in "Phosphonic acid, decyl phenyl ester" suggests it could form similar hydrophobic, barrier-like films after hydrolysis. The additional phenyl group could further modify the surface properties, potentially influencing π-π stacking interactions between adjacent molecules and altering the layer's thermal or mechanical stability.

| Parameter | Decylphosphonic Acid (DPA) on Al | Octadecylphosphonic Acid (ODPA) on Al | Reference |

| Water Contact Angle | >125° | >125° | nih.gov |

| Surface Energy | 21 mN/m | 20 mN/m | nih.govresearchgate.net |

| Adhesion Force | Lower than bare Al | Comparable to DPA | nih.govresearchgate.net |

| Coefficient of Friction | Lower than bare Al | Comparable to DPA | nih.gov |

| This table presents data for Decylphosphonic acid (DPA) and Octadecylphosphonic acid (ODPA) to illustrate the typical properties of phosphonic acid SAMs. |

Corrosion Protection Mechanisms and Performance Evaluation